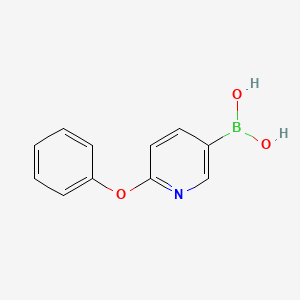

Acide (6-phénoxy-pyridin-3-yl)boronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(6-Phenoxypyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C11H10BNO2 . It is a type of boronic acid, which are compounds that are known for their versatile and robust functionalities . Boronic acids have been widely integrated with various compounds with the goal of discovering ligands with novel biological activities .

Molecular Structure Analysis

The molecular structure of “(6-Phenoxypyridin-3-yl)boronic acid” is characterized by the presence of a boronic acid group attached to a phenoxypyridinyl group . The molecular weight of this compound is 199.02 .

Chemical Reactions Analysis

Boronic acids, including “(6-Phenoxypyridin-3-yl)boronic acid”, are known for their ability to form reversible covalent interactions with diols and strong Lewis bases . This property allows them to be used in various sensing applications and as reversible covalent warheads for medicinal and biological applications .

Applications De Recherche Scientifique

Applications de détection

Les acides boroniques, y compris l'acide (6-phénoxy-pyridin-3-yl)boronique, peuvent interagir avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure, ce qui les rend utiles dans diverses applications de détection . Ces applications peuvent être des dosages homogènes ou une détection hétérogène .

Marquage biologique

L'interaction clé des acides boroniques avec les diols permet leur utilisation dans divers domaines, y compris le marquage biologique . Cela pourrait potentiellement impliquer l'utilisation de l'this compound.

Manipulation et modification des protéines

Les acides boroniques ont montré une croissance dans l'interaction avec les protéines, leur manipulation et le marquage cellulaire . Cela suggère que l'this compound pourrait être utilisé dans des applications similaires.

Technologies de séparation

Les acides boroniques ont été utilisés dans les technologies de séparation . Compte tenu de sa structure unique, l'this compound pourrait potentiellement être utilisé dans des applications similaires.

Développement de thérapies

Les acides boroniques ont été utilisés dans le développement de thérapies . Il est possible que l'this compound puisse être utilisé dans le développement de nouveaux agents thérapeutiques.

6. Réactions de couplage croisé, catalyse et science des matériaux Les acides boriniques, une sous-classe de composés organoborés auxquels appartient l'this compound, sont utilisés dans les réactions de couplage croisé, la catalyse, la chimie médicinale, les polymères ou les matériaux optoélectroniques .

Orientations Futures

The use of boronic acids in medicinal chemistry and other applications is a growing field of research . The introduction of boronic acids into various compounds provides an alternative strategy for developing novel drugs and other bioactive compounds . Therefore, the future directions for “(6-Phenoxypyridin-3-yl)boronic acid” and other boronic acids may involve further exploration of their potential uses in drug discovery and other applications.

Mécanisme D'action

Target of Action

The primary target of (6-Phenoxypyridin-3-yl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .

Pharmacokinetics

The compound is reported to have high gi absorption . Its skin permeation is low, with a Log Kp of -6.46 cm/s .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Action Environment

The action of (6-Phenoxypyridin-3-yl)boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and the pH of the reaction environment . The reaction conditions are exceptionally mild and functional group tolerant .

Propriétés

IUPAC Name |

(6-phenoxypyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8,14-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSDPMDHUFPPMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727972 |

Source

|

| Record name | (6-Phenoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270921-80-6 |

Source

|

| Record name | (6-Phenoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol](/img/structure/B595123.png)

![1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid](/img/structure/B595129.png)

![Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B595132.png)

![(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B595139.png)